![molecular formula C9H5ClF3NO2 B12854015 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with chloromethyl and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and carboxylic acids or their derivatives.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethoxy Group: Trifluoromethoxylation can be achieved using trifluoromethyl ethers or other trifluoromethoxylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: It can be used as a probe or reagent in chemical biology studies to investigate biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
6-(Trifluoromethoxy)benzo[d]oxazole:
2-(Methyl)-6-(trifluoromethoxy)benzo[d]oxazole: Substitution of the chloromethyl group with a methyl group can lead to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both chloromethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups can enhance its utility in various applications, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H5ClF3NO2 |
|---|---|
Peso molecular |
251.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2 |
Clave InChI |
XHUVWVYFRSAJCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


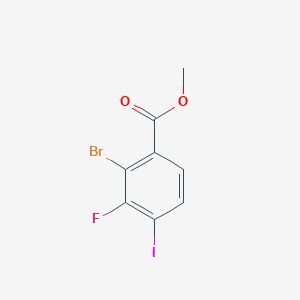
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
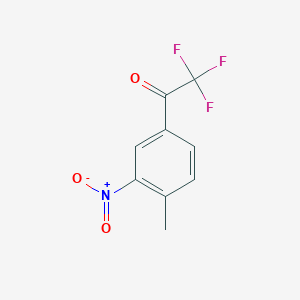
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
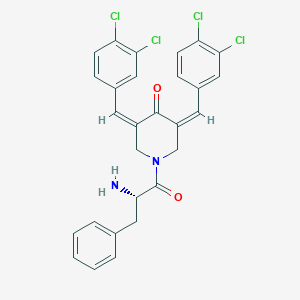

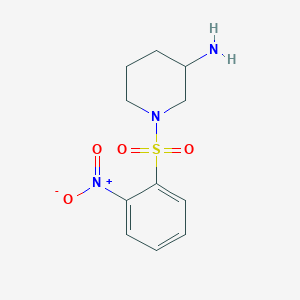
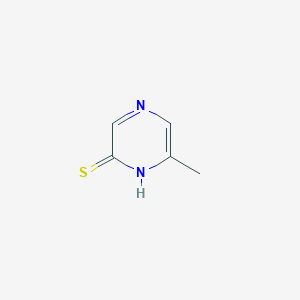

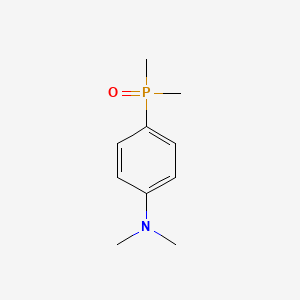
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
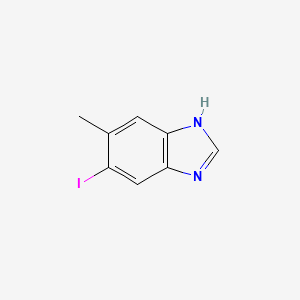
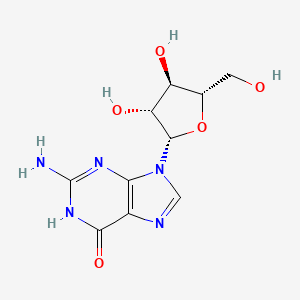
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
